6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include the nitration of a quinoline precursor followed by chlorination and hydroxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups may yield amino derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoline: A simpler quinoline derivative with similar structural features.
4-Hydroxyquinoline: Known for its antimicrobial properties.
3,5-Dinitroquinoline: Contains nitro groups that contribute to its reactivity.
Uniqueness
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one is unique due to the combination of chloro, hydroxy, and nitro functional groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
158787-39-4 |
---|---|
Molecular Formula |
C9H3Cl2N3O6 |
Molecular Weight |
320.04 g/mol |
IUPAC Name |
6,7-dichloro-4-hydroxy-3,5-dinitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H3Cl2N3O6/c10-2-1-3-4(6(5(2)11)13(17)18)8(15)7(14(19)20)9(16)12-3/h1H,(H2,12,15,16) |
InChI Key |
LYJZGQFTGAGALH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])C(=C(C(=O)N2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.